N-Desethylsunitinib TFA Salt
Description
Background on Sunitinib and its Metabolic Profile
Sunitinib is an oral multi-targeted tyrosine kinase inhibitor that plays a crucial role in cancer treatment by inhibiting key receptors involved in tumor growth and angiogenesis. cancercareontario.ca These include platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) and vascular endothelial growth factor receptors (VEGFRs), among others. cancercareontario.ca The metabolism of Sunitinib primarily occurs in the liver and is mediated by the cytochrome P450 enzyme CYP3A4. ontosight.aiaacrjournals.org This process leads to the formation of several metabolites, with N-Desethylsunitinib being the most significant. ontosight.aiaacrjournals.org
N-Desethylsunitinib as a Principal Metabolite: Formation and Significance in Research
N-Desethylsunitinib, also known as SU12662, is formed through the N-de-ethylation of Sunitinib by the CYP3A4 enzyme. caymanchem.comnih.gov This metabolite is not an inactive byproduct; rather, it is pharmacologically active and exhibits a similar inhibitory profile to its parent compound, Sunitinib. aacrjournals.orgcaymanchem.com In fact, research has shown that N-Desethylsunitinib has a comparable potency to Sunitinib in in-vitro kinase inhibition assays. jst.go.jp
The prolonged half-life of N-Desethylsunitinib (80-110 hours) compared to Sunitinib (40-60 hours) means it accumulates in the plasma, contributing significantly to the total active drug exposure in patients. ontosight.aidrugbank.comfda.gov This sustained presence underscores the importance of studying N-Desethylsunitinib to fully comprehend the long-term therapeutic and biological effects of Sunitinib administration. The combined plasma concentrations of both Sunitinib and N-Desethylsunitinib are often considered to represent the total active drug in circulation. aacrjournals.org
Rationale for Dedicated Research on N-Desethylsunitinib TFA Salt
In a research setting, compounds are often prepared and purified using techniques that result in the formation of a salt. The trifluoroacetic acid (TFA) salt of N-Desethylsunitinib is frequently utilized in research for several reasons. TFA is a strong acid used during the synthesis and purification of peptides and small molecules, particularly in reverse-phase high-performance liquid chromatography (HPLC). genscript.com.cnwikipedia.org This process yields a stable, purified product that is suitable for a variety of experimental applications. genscript.com.cngenscript.com
The use of the TFA salt allows for a standardized and consistent form of the metabolite for in-vitro and in-vivo studies, ensuring the reproducibility of experimental results. genscript.com While TFA itself can have biological effects at certain concentrations, its use as a counter-ion is a common and accepted practice in preclinical research, enabling precise and reliable investigations into the specific activities of the compound of interest. genscript.com.cnbiorxiv.org
Overview of Current Academic Research Landscape
Researchers are actively investigating the relationship between the plasma concentrations of N-Desethylsunitinib and clinical outcomes. oncotarget.comoncotarget.com Furthermore, there is ongoing research into the metabolic pathways of Sunitinib, with a focus on the factors that influence the formation of N-Desethylsunitinib, such as genetic variations in the CYP3A4 enzyme. acs.org The development of sensitive analytical methods, often employing this compound as a reference standard, is crucial for advancing this research. clearsynth.comresearchgate.net
Properties
Molecular Formula |
C20H23FN4O2.C2HF3O2 |
|---|---|
Molecular Weight |
484.44 |
Origin of Product |
United States |
Synthesis and Chemical Derivatization for Research Applications
Synthetic Strategies for N-Desethylsunitinib and its Analogs
The synthesis of N-Desethylsunitinib typically mirrors the established routes for its parent compound, Sunitinib, with modifications in the final amidation step. The core of the molecule is generally constructed through a Knoevenagel condensation reaction. This key step involves the reaction of 5-fluoro-1,3-dihydroindol-2-one with an appropriately substituted 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid intermediate. researchgate.netewadirect.com This condensation stereoselectively forms the desired (Z)-isomer, which is critical for the compound's activity. ewadirect.com
Following the condensation, the resulting carboxylic acid intermediate is activated and coupled with a specific amine side chain. For the synthesis of N-Desethylsunitinib, N-(2-ethylamino)ethylamine is used instead of the N,N-diethylethylenediamine used for Sunitinib. allmpus.com This amidation reaction yields the final N-Desethylsunitinib base, which can then be treated with trifluoroacetic acid to produce the TFA salt.
The synthesis of analogs for research, such as for structure-activity relationship (SAR) studies, involves modifying these core components. For instance, novel derivatives have been created by substituting the terminal amine group with various amino acids. nih.gov This approach allows for the exploration of how different functional groups impact the compound's properties and biological activity. nih.gov
| Target Compound | Key Amine Reagent | Chemical Name of Amine Reagent |
|---|---|---|
| Sunitinib | N,N-diethylethylenediamine | 2-(Diethylamino)ethan-1-amine |
| N-Desethylsunitinib | N-(2-ethylamino)ethylamine | N1-ethylethane-1,2-diamine |
Production of Isotopically Labeled N-Desethylsunitinib TFA Salt for Mechanistic Studies
Isotopically labeled compounds are indispensable tools for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. researchgate.net Stable isotope labeled (SIL) versions of N-Desethylsunitinib, such as deuterated forms (e.g., N-Desethylsunitinib-d4 or -d5), serve as ideal internal standards for pharmacokinetic and metabolic studies. bdg.co.nzmedchemexpress.comlgcstandards.com
The production of these labeled compounds involves incorporating isotopes like deuterium (B1214612) (²H or D) or Carbon-13 (¹³C) into the molecular structure. researchgate.net The synthesis of N-Desethylsunitinib-d4, for example, would employ a deuterated version of the amine side-chain precursor during the amidation step. This ensures the stable isotopes are placed in a part of the molecule that is not susceptible to metabolic exchange. The final labeled free base is then converted to the TFA salt. bdg.co.nz These labeled standards are critical for correcting for matrix effects and variations in sample processing and instrument response, enabling accurate and precise quantification of the analyte in complex biological matrices like plasma. oup.comnih.gov
| Labeled Compound | Isotope | Common Application | Reference Form |
|---|---|---|---|
| N-Desethylsunitinib-d4 | Deuterium (D) | Internal Standard in LC-MS/MS | TFA Salt bdg.co.nzmedchemexpress.com |
| N-Desethylsunitinib-d5 | Deuterium (D) | Internal Standard in LC-MS/MS | Free Base or Hydrochloride Salt medchemexpress.comlgcstandards.com |
Derivatization Techniques for Enhanced Analytical Characterization
While modern analytical techniques like high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) often allow for the direct, sensitive, and specific quantification of N-Desethylsunitinib, derivatization remains a valuable strategy in certain research contexts. nih.govoup.com Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method.
Potential applications for derivatizing N-Desethylsunitinib could include:
Enhancing Detectability: For analytical setups lacking a mass spectrometer, such as HPLC with UV or fluorescence detection, derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly lowering the limit of detection. Reagents like o-phthalaldehyde (B127526) (OPA), when used with a nucleophile, react with primary and secondary amines to form highly fluorescent derivatives.
Improving Chromatographic Properties: Derivatization can alter the polarity and volatility of a compound, which can be useful for improving peak shape, reducing tailing, and enhancing separation from interfering compounds in both liquid and gas chromatography.
Increasing Mass Spectrometric Signal: While not always necessary, derivatization can be used to introduce a readily ionizable group to the molecule, improving its signal intensity in the mass spectrometer.
The secondary amine in the N-ethylaminoethyl side chain of N-Desethylsunitinib is a primary target for such derivatization reactions.
Control of Impurities and Byproducts in Research Synthesis
The purity of this compound is paramount for its use as a research or analytical standard. Impurities can arise from starting materials, intermediates, or side reactions during the synthesis and must be carefully controlled.
Process-related impurities are a significant concern. google.comlabmanager.com For example, the synthesis of Sunitinib can be contaminated with N-Desethylsunitinib if the N,N-diethylethylenediamine starting material contains traces of N-(2-ethylamino)ethylamine. Conversely, the synthesis of N-Desethylsunitinib can be contaminated with Sunitinib if the roles of the amine reagents are reversed. Another critical impurity is the N,N-didesethyl analog, which lacks both ethyl groups on the terminal nitrogen. allmpus.com
Other potential byproducts include:
Sunitinib N-oxide: Formed by oxidation of the tertiary amine in the Sunitinib side chain. pharmaffiliates.com
Sunitinib Carboxylic Acid Impurity: Results from the hydrolysis of the amide bond or from the unreacted condensation intermediate. pharmaffiliates.com
Geometric Isomers: Although the Knoevenagel condensation favors the Z-isomer, small amounts of the E-isomer can form, particularly upon exposure to light. nih.gov
Achieving high purity often requires multiple purification steps, such as recrystallization or preparative chromatography of the key intermediates and the final product. google.com Rigorous analytical testing by methods like HPLC is used to confirm purity and identify any potential contaminants. allmpus.com
| Impurity/Byproduct Name | CAS Number | Likely Origin |
|---|---|---|
| Sunitinib | 557795-19-4 allmpus.com | Contamination of amine starting material. |
| Sunitinib N,N-Didesethyl Impurity | 1217216-61-9 allmpus.com | Contamination of amine starting material. |
| Sunitinib Carboxylic Acid Impurity | 356068-93-4 simsonpharma.com | Unreacted intermediate or hydrolysis of final product. |
| (E)-isomer of N-Desethylsunitinib | Not specified | Photo-isomerization or non-stereoselective synthesis. nih.gov |
Advanced Analytical and Bioanalytical Methodologies for Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the bioanalysis of N-Desethylsunitinib due to its high sensitivity and selectivity. This powerful technique allows for the precise quantification of the analyte in complex biological matrices.
Ultra-Performance Liquid Chromatography (UPLC) Techniques for Separation
Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) to achieve higher resolution, improved sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). For the analysis of N-Desethylsunitinib, UPLC methods offer superior separation from its parent drug, Sunitinib, and other potential metabolites or endogenous interferences.
A common approach involves reversed-phase chromatography, often employing a C18 stationary phase. The mobile phase typically consists of a mixture of an aqueous component with a pH modifier, such as formic acid or ammonium acetate, and an organic solvent like acetonitrile or methanol. Gradient elution is frequently used to optimize the separation and reduce run times. For instance, a rapid and sensitive UPLC-MS/MS method was developed for the simultaneous determination of sunitinib and N-desethylsunitinib in rat plasma using an Acquity UPLC BEH C18 column with a gradient elution of acetonitrile and 1% formic acid in water, achieving a total chromatographic run time of 2.5 minutes hyphadiscovery.com. Similarly, another UPLC-MS/MS method for mouse plasma and tissues utilized an isocratic mobile phase of acetonitrile and a buffer solution (water with 0.1% formic acid and 5 mM ammonium acetate) with a run time of 2 minutes researchgate.net.
Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification
Tandem mass spectrometry (MS/MS) provides the high degree of selectivity and sensitivity required for quantifying low concentrations of N-Desethylsunitinib in biological samples. The analysis is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode and monitored through multiple reaction monitoring (MRM).
In MRM, the precursor ion (the protonated molecule [M+H]⁺ of N-Desethylsunitinib) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio. The precursor-to-product ion transition for N-Desethylsunitinib is consistently reported as m/z 371 → 283 researchgate.netnih.gov. For Sunitinib, the transition is m/z 399 → 283, allowing for simultaneous analysis researchgate.net. The use of a stable isotope-labeled internal standard, such as deuterated Sunitinib, is crucial for accurate quantification by compensating for matrix effects and variations in extraction efficiency and instrument response.
The following table summarizes typical mass spectrometry parameters for the analysis of N-Desethylsunitinib:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 371 |
| Product Ion (m/z) | 283 |
| Internal Standard (Sunitinib-d10) Precursor Ion (m/z) | 409.1 |
| Internal Standard (Sunitinib-d10) Product Ion (m/z) | 283.2 |
Data compiled from multiple sources.
Method Development and Validation for Diverse Research Matrices (e.g., cell lysates, tissue homogenates, in vitro enzymatic reaction mixtures)
The development and validation of bioanalytical methods for N-Desethylsunitinib must be tailored to the specific research matrix to ensure accuracy and reliability.
Cell Lysates: In cellular uptake and metabolism studies, quantifying intracellular concentrations of N-Desethylsunitinib is crucial. LC-MS/MS methods have been successfully applied to analyze N-Desethylsunitinib in cell lysates. For example, in studies of Sunitinib resistance in renal cell carcinoma cell lines, metabolomic analysis using liquid chromatography-mass spectrometry was employed to measure intracellular metabolites, which would include N-Desethylsunitinib nih.gov. Sample preparation typically involves cell lysis followed by protein precipitation with a cold organic solvent like acetonitrile to extract the analyte and remove proteins that could interfere with the analysis.
Tissue Homogenates: To investigate the tissue distribution of N-Desethylsunitinib, robust LC-MS/MS methods for various tissue homogenates are required. A UPLC-MS/MS method was developed and validated for the determination of sunitinib and N-desethylsunitinib in mouse tissues, including liver, spleen, and lung researchgate.net. The sample preparation for tissue homogenates involves homogenization of the tissue followed by protein precipitation or liquid-liquid extraction to isolate the analyte. Calibration curves were found to be linear over concentration ranges of 1-250 ng/mL for various biosamples researchgate.net.
In Vitro Enzymatic Reaction Mixtures: The study of the metabolic pathways of Sunitinib, particularly its conversion to N-Desethylsunitinib, often involves in vitro assays with liver microsomes or recombinant enzymes. LC-MS/MS is the method of choice for quantifying the formation of N-Desethylsunitinib in these reaction mixtures. One study detailed a method for quantifying N-Desethylsunitinib in incubations with human liver microsomes and recombinant P450 enzymes. The reaction was quenched with cold acetonitrile containing an internal standard, and the formation of the metabolite was quantified using a standard curve prepared in the same microsomal matrix oup.com.
Method validation for these diverse matrices is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects.
The table below presents a summary of validated linear ranges for N-Desethylsunitinib in different matrices from various studies:
| Matrix | Analytical Method | Linear Range (ng/mL) | Reference |
| Human EDTA Plasma | HPLC-MS/MS | 2.5 - 500 | rsc.orgnih.gov |
| Human Plasma | LC-MS/MS | 0.1 - 250 | beilstein-journals.org |
| Mouse Plasma | UPLC-MS/MS | 2 - 500 | researchgate.net |
| Mouse Heart Tissue | UPLC-MS/MS | 0.5 - 50 | researchgate.net |
| Other Mouse Tissues | UPLC-MS/MS | 1 - 250 | researchgate.net |
| Rat Plasma | UPLC-MS/MS | 0.1 - 1000 | hyphadiscovery.com |
Strategies for Addressing Photo-Isomerization in Analytical Workflows
Sunitinib and N-Desethylsunitinib are known to undergo photo-isomerization, converting from the biologically active Z-isomer to the less active E-isomer upon exposure to light. This phenomenon presents a significant challenge for accurate quantification in analytical workflows. To mitigate this, several strategies are employed:
Light Protection: The most common and critical strategy is to protect all samples, standards, and extracts from light throughout the entire analytical process. This includes using amber vials, light-protected autosamplers, and minimizing exposure to ambient light during sample preparation nih.gov.
Quantitative Reconversion: A novel LC-MS/MS method has been developed that quantitatively reconverts the E-isomer of both Sunitinib and N-Desethylsunitinib back to their Z-forms during the sample preparation process. This approach eliminates the need for strict light protection during sample collection and handling beilstein-journals.org.
Chromatographic Co-elution: Another strategy involves modifying the chromatographic conditions to merge the peaks of the E- and Z-isomers into a single peak for quantification. This simplifies the analysis and avoids the need for specialized software to sum the peak areas of the two isomers bdg.co.nz.
High-Performance Liquid Chromatography (HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) Applications
While UPLC-MS/MS is the most prevalent technique, HPLC with UV or MS detection and HILIC also have valuable applications in the analysis of N-Desethylsunitinib.
HPLC: Conventional HPLC methods, often coupled with UV detection, have been developed for the simultaneous quantification of Sunitinib and N-Desethylsunitinib. These methods can be more accessible in laboratories without mass spectrometry capabilities. However, they may lack the sensitivity and selectivity of LC-MS/MS, particularly for samples with very low analyte concentrations. One such method utilized a C18 column and UV detection at 369 nm, with a reported limit of detection of approximately 1 ng/ml nih.gov.
HILIC: Hydrophilic Interaction Liquid Chromatography is a separation mode that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. HILIC is particularly well-suited for the retention and separation of polar compounds that are not well-retained by reversed-phase chromatography. A sensitive HPLC method using the HILIC principle has been developed for the simultaneous quantification of Sunitinib and its more polar metabolite, N-Desethylsunitinib, in human plasma rsc.orgscispace.com. This method employed a gradient program on a HILIC analytical column and demonstrated good accuracy and precision over a linear range of 10-250 ng/ml for both analytes rsc.orgscispace.com.
Spectroscopic Techniques in Structural Confirmation and Purity Assessment for Research Batches
Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of research batches of N-Desethylsunitinib TFA Salt. These methods provide detailed information about the molecular structure and can detect the presence of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, ¹H NMR would be used to confirm the presence of characteristic protons, such as those on the pyrrole and indole rings, the ethylamino side chain, and the methyl groups. The integration of the signals provides quantitative information about the number of protons in each environment. ¹³C NMR would similarly be used to identify all the unique carbon atoms in the structure. The presence of the trifluoroacetate counterion would be evident by a characteristic signal in the ¹⁹F NMR spectrum and its influence on the chemical shifts of nearby protons and carbons in the ¹H and ¹³C NMR spectra. While specific spectral data for this compound is not widely published in the public domain, certificates of analysis for commercial standards of this compound confirm that identity and purity are verified by NMR bdg.co.nz.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (from the amide, amine, and indole groups), C=O stretching (from the amide and oxindole carbonyl groups), C-N stretching, and C-F stretching (from the fluorinated indole ring and the TFA counterion). The presence of strong absorption bands associated with the trifluoroacetate anion would also be a key feature of the spectrum.
Purity Assessment: The purity of research batches of this compound is critical for the validity of experimental results. HPLC with UV or MS detection is a primary method for assessing purity. A high-resolution chromatogram can separate the main compound from any synthesis-related impurities or degradation products. The peak area of the main compound relative to the total peak area of all components provides a measure of its purity. NMR can also be used for purity assessment, including quantitative NMR (qNMR), which allows for the determination of the absolute purity of a sample by comparing the integral of an analyte signal to that of a certified reference standard.
The combination of these spectroscopic and chromatographic techniques provides a comprehensive characterization of this compound, ensuring the identity, structure, and purity of the compound used in research.
Enzyme-Linked Immunosorbent Assay (ELISA) Development for Specific Research Applications
The development of a highly specific and sensitive enzyme-linked immunosorbent assay (ELISA) for the direct quantification of N-Desethylsunitinib has been identified as a necessary goal for therapeutic drug monitoring, though detailed reports on a validated assay exclusively for this metabolite are not extensively documented in the reviewed literature. jst.go.jp Research has, however, focused on developing immunoassays for the parent compound, Sunitinib, with careful characterization of cross-reactivity with its major metabolite, N-Desethylsunitinib.
One such study describes a competitive ELISA designed for the specific and sensitive quantification of Sunitinib. nih.gov In this assay, antibodies were developed to recognize Sunitinib with high specificity. The performance of this ELISA was evaluated, and it demonstrated a very low cross-reactivity of only 0.094% with N-Desethylsunitinib. jst.go.jpnih.gov This high degree of specificity ensures that the assay can measure the concentration of the parent drug, Sunitinib, without significant interference from its primary active metabolite. nih.gov
The development of this Sunitinib-specific ELISA underscores the technical requirements that would be necessary for creating a similar assay for N-Desethylsunitinib. Such an assay would require the generation of monoclonal or polyclonal antibodies with high affinity and specificity for N-Desethylsunitinib, a process that involves synthesizing a suitable hapten and immunizing an animal model to produce the desired antibodies. nih.govnih.gov The successful development of an ELISA for N-Desethylsunitinib would provide a valuable tool for pharmacokinetic studies, complementing chromatographic methods. jst.go.jp
Sample Preparation Techniques for Research Bioanalytical Studies
The accurate quantification of N-Desethylsunitinib in biological matrices such as plasma, serum, or sweat is critically dependent on robust sample preparation. nih.govoup.com The primary goal of sample preparation is to extract the analyte from complex biological samples, removing interfering substances like proteins and phospholipids that can affect the performance of analytical instruments like liquid chromatography-tandem mass spectrometry (LC-MS/MS). phenomenex.comwebsiteonline.cn The main techniques employed for N-Desethylsunitinib extraction are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net
Protein Precipitation (PPT) is a straightforward and common method used to remove proteins from plasma or serum samples. phenomenex.com This technique involves adding a precipitating agent, typically an organic solvent like acetonitrile, to the biological sample. researchgate.netyoutube.com The solvent disrupts the protein structure, causing it to precipitate out of the solution. phenomenex.com After centrifugation, the clear supernatant containing the analyte is collected for analysis. One validated method for the analysis of Sunitinib and N-Desethylsunitinib in human plasma utilized acetonitrile for protein precipitation. researchgate.net
Liquid-Liquid Extraction (LLE) is a technique based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. amazonaws.com Several LLE protocols have been developed for the simultaneous extraction of Sunitinib and N-Desethylsunitinib. One effective method uses tert-butyl methyl ether as the organic solvent to extract the analytes from human plasma. researchgate.netnih.goveur.nl Another validated approach employs a mixture of acetonitrile and n-butylchloride (1:4, v/v), which demonstrated a high recovery of over 90% for N-Desethylsunitinib. nih.gov A third method utilized a mixture of n-hexane and isopropanol (90:10 v/v). nih.gov These methods are effective but require careful handling of organic solvents and steps to separate the layers cleanly. amazonaws.com
Solid-Phase Extraction (SPE) uses a solid sorbent material to selectively adsorb the analyte from the liquid sample, while impurities are washed away. amazonaws.com The retained analyte is then eluted with a small volume of a different solvent. amazonaws.com This technique can offer cleaner extracts compared to PPT or LLE. unibo.it A supported liquid extraction (SLE) method, a variant of SPE, has been used for N-Desethylsunitinib sample preparation, reporting recoveries of over 80%. semanticscholar.org More advanced techniques include dispersive solid-phase extraction (d-SPE), where a novel magnetic metal-organic framework sorbent was used to extract Sunitinib and its metabolites from plasma and urine, followed by elution with dimethylformamide, achieving a recovery of 76%. tbzmed.ac.irnih.gov
| Technique | Key Reagents/Sorbents | Matrix | Reported Performance Metric | Reference |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Acetonitrile | Human Plasma | Method validated for simultaneous analysis. | researchgate.net |
| Liquid-Liquid Extraction (LLE) | tert-Butyl methyl ether | Human Plasma | Within-run and between-run precision within 11.7%. | nih.gov |
| Liquid-Liquid Extraction (LLE) | Acetonitrile/n-butylchloride (1:4, v/v) | Human Plasma | Recovery >90%; Precision within 6.5%. | nih.gov |
| Supported Liquid Extraction (SLE) | Ethyl acetate (eluent) | Human Serum | Recovery >80%. | semanticscholar.org |
| Dispersive Solid-Phase Extraction (d-SPE) | Magnetic MIL-101(Fe) sorbent; Dimethylformamide (eluent) | Plasma, Urine | Extraction Recovery: 76%. | tbzmed.ac.ir |
Enzymatic Metabolism and Biotransformation Pathways
Identification of Cytochrome P450 Enzymes (e.g., CYP3A4) Involved in N-Dealkylation of Sunitinib
The primary metabolic route for sunitinib is N-dealkylation, which results in the formation of N-desethylsunitinib, also known as SU12662 or M1. nih.govacs.orgnih.gov This conversion is almost exclusively catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govacs.orgnih.govaacrjournals.orgclinpgx.org In vitro studies using human liver microsomes and recombinant P450 enzymes have definitively identified CYP3A4 as the principal catalyst for this reaction. nih.govnih.gov
While CYP3A4 is the major contributor, other P450 isoforms have been suggested to play a minor role. nih.govacs.org These include CYP3A5, CYP1A2, and CYP1A1. nih.govacs.org However, their relative contributions are significantly less than that of CYP3A4. nih.govacs.org For instance, kinetic assays have demonstrated that CYP3A4 is approximately five times more efficient at catalyzing the N-deethylation of sunitinib compared to CYP1A2. nih.gov Studies have also shown that sunitinib N-deethylation is predominantly catalyzed by CYP3A4, but not significantly by CYP3A5. drugbank.comresearchgate.net The high-activity CYP3A5*1 allele has been linked to a potential increase in the metabolism of sunitinib to N-desethylsunitinib, which may elevate the risk of adverse events. clinpgx.org
| Enzyme | Role in N-Dealkylation | Supporting Evidence |
|---|---|---|
| CYP3A4 | Primary catalyzing enzyme | Identified as the major enzyme in multiple in vitro and in vivo studies. nih.govacs.orgnih.govaacrjournals.org |
| CYP1A2 | Minor role | Demonstrated to be ~5-fold less efficient than CYP3A4 in kinetic assays. nih.gov |
| CYP3A5 | Minor or negligible role | Some studies suggest a minor role, while others indicate it does not significantly catalyze the reaction. acs.orgdrugbank.comresearchgate.net |
Characterization of Subsequent Metabolic Steps of N-Desethylsunitinib
Following its formation, N-desethylsunitinib is not metabolically inert. It serves as a substrate for further biotransformation, which is also mediated by cytochrome P450 enzymes. nih.govaacrjournals.orgclinpgx.org Research indicates that CYP3A4, the same enzyme responsible for its creation, also catalyzes the subsequent metabolism of N-desethylsunitinib into inactive metabolites. nih.govaacrjournals.orgclinpgx.org
In Vitro Metabolic Stability Studies using Liver Microsomes and Hepatocytes
The metabolic stability of N-desethylsunitinib has been investigated using various in vitro systems that model hepatic metabolism, such as liver microsomes and hepatocytes. nih.govresearchgate.net These studies are essential for predicting the in vivo clearance and half-life of the metabolite. Experiments using pooled human hepatocytes have shown that N-desethylsunitinib (M1) is readily detected following incubation with the parent drug, sunitinib. nih.gov
Further investigations into its stability confirm that it is a substrate for metabolism within these systems. For example, studies have been performed to assess the in vitro metabolic stability of N-desethylsunitinib in rat liver microsomes. researchgate.net Additionally, the stability of N-desethylsunitinib has been evaluated in human plasma across various conditions, including multiple freeze-thaw cycles and storage at room temperature, demonstrating its relative stability for analytical purposes. nih.gov The formation of N-desethylsunitinib and its subsequent disappearance over time in these in vitro systems provide critical data on its metabolic turnover rate.
Influence of Enzyme Modulators on N-Desethylsunitinib Biotransformation
The biotransformation of N-desethylsunitinib is significantly affected by molecules that modulate the activity of CYP3A4. As CYP3A4 is responsible for both the formation and subsequent metabolism of N-desethylsunitinib, inhibitors and inducers of this enzyme can substantially alter the metabolite's concentration. nih.govaacrjournals.org
Inhibitors : Potent CYP3A inhibitors, such as ketoconazole, have a pronounced effect. In human liver microsomal incubations, ketoconazole was shown to decrease the formation of N-desethylsunitinib from sunitinib by as much as 88%. nih.govnih.gov This demonstrates that inhibiting CYP3A4 effectively blocks the primary metabolic pathway leading to N-desethylsunitinib. Consequently, co-administration of strong CYP3A4 inhibitors would also be expected to inhibit the subsequent metabolism of N-desethylsunitinib, potentially leading to its accumulation if it were administered directly.
Inducers : Conversely, CYP3A inducers like rifampicin can accelerate sunitinib metabolism. nih.gov Induction of CYP3A4 has been shown to enhance the cytotoxicity of sunitinib in HepaRG cells, which suggests an increased production of metabolites, including N-desethylsunitinib, and their subsequent biotransformation products. nih.govmdpi.com This implies that CYP3A4 inducers would increase the rate of both formation and clearance of N-desethylsunitinib.
| Modulator | Type | Effect on N-Desethylsunitinib Formation |
|---|---|---|
| Ketoconazole | Inhibitor | Reduced formation by 88% in human liver microsomes. nih.govnih.gov |
| Rifampicin | Inducer | Enhances overall sunitinib metabolism, suggesting increased formation and turnover. nih.gov |
Comparative Metabolic Profiling of Sunitinib and N-Desethylsunitinib
Sunitinib and its major active metabolite, N-desethylsunitinib, share many similarities but also possess distinct metabolic characteristics. Both are pharmacologically active, and the combination of the two is considered to represent the total active drug concentration in plasma. aacrjournals.orgclinpgx.org
N-desethylsunitinib is the primary metabolite of sunitinib, formed via N-deethylation by CYP3A4. nih.govnih.gov Sunitinib also undergoes other, more minor metabolic transformations to produce metabolites such as defluorosunitinib (M3) and various glucuronide conjugates (M4). nih.govnih.gov Both the parent drug and N-desethylsunitinib are substrates for CYP3A4, which continues the metabolic cascade for the metabolite. nih.govaacrjournals.org A key difference lies in their pharmacokinetics; N-desethylsunitinib generally exhibits a longer half-life than sunitinib. clinpgx.org Furthermore, N-desethylsunitinib is considered to have equipotent pharmacological activity compared to its parent compound, sunitinib. nih.govnih.gov
| Characteristic | Sunitinib | N-Desethylsunitinib (SU12662) |
|---|---|---|
| Metabolic Origin | Parent Drug | Primary active metabolite of sunitinib. nih.govnih.gov |
| Primary Metabolizing Enzyme | CYP3A4 (for N-deethylation). nih.govaacrjournals.org | CYP3A4 (for subsequent metabolism). nih.govaacrjournals.org |
| Pharmacological Activity | Active | Equipotent activity to sunitinib. nih.govnih.gov |
| Relative Plasma Concentration | - | Major circulating metabolite in humans. nih.govacs.org |
| Pharmacokinetic Profile | - | Generally has a longer half-life than sunitinib. clinpgx.org |
Biological Activity and Target Interaction Studies Preclinical Mechanistic Focus
Kinase Inhibition Profiling and Affinity Determination (in vitro)
N-Desethylsunitinib is recognized for its inhibitory action against several receptor tyrosine kinases that are crucial in the processes of angiogenesis and tumor cell proliferation. nih.gov It is considered to be equipotent to Sunitinib, which has been extensively profiled against a wide range of kinases. nih.gov While specific independent kinase inhibition data for N-Desethylsunitinib is not as widely published as for its parent compound, its activity is inferred from the extensive research on Sunitinib.
The inhibitory activity of Sunitinib, and by extension N-Desethylsunitinib, is directed towards split-kinase domain receptor tyrosine kinases. The following subsections detail the key targets of this compound.
N-Desethylsunitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are pivotal in angiogenesis, the formation of new blood vessels. The parent compound, Sunitinib, demonstrates significant inhibitory activity against VEGFR-1, VEGFR-2, and VEGFR-3, with Ki values of 2 nM, 9 nM, and 17 nM, respectively. medchemexpress.com Given that N-Desethylsunitinib has a similar inhibitory profile, it is understood to effectively block the signaling cascades initiated by these receptors. nih.gov
Platelet-Derived Growth Factor Receptors (PDGFRs), specifically PDGFRα and PDGFRβ, are also primary targets of N-Desethylsunitinib. These receptors are involved in cellular growth, proliferation, and differentiation. Sunitinib exhibits potent inhibition of PDGFRβ with a Ki value of 8 nM. medchemexpress.com The inhibition of PDGFR signaling by N-Desethylsunitinib contributes to its anti-proliferative effects in preclinical models.
The KIT receptor tyrosine kinase, a key driver in certain types of cancer, is another significant target of N-Desethylsunitinib. Sunitinib demonstrates potent inhibition of KIT with a Ki value of 4 nM. medchemexpress.com The similar inhibitory activity of N-Desethylsunitinib against KIT underscores its direct anti-tumor potential.
N-Desethylsunitinib also targets the FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often implicated in hematological malignancies. Sunitinib is known to potently inhibit FLT3. medchemexpress.com This inhibitory action is crucial for its therapeutic potential in cancers where FLT3 signaling is dysregulated.
| Target Kinase | Sunitinib Kᵢ (nM) |
| VEGFR-1 | 2 |
| VEGFR-2 | 9 |
| VEGFR-3 | 17 |
| PDGFRβ | 8 |
| KIT | 4 |
Note: This table displays the Kᵢ values for the parent compound, Sunitinib. N-Desethylsunitinib is reported to have a similar inhibitory profile. nih.govmedchemexpress.com
Adenosine Triphosphate (ATP) Competitive Binding Mechanisms
N-Desethylsunitinib functions as an ATP-competitive inhibitor. medchemexpress.com This mechanism of action involves the compound binding to the ATP-binding pocket of the kinase's catalytic domain. By occupying this site, N-Desethylsunitinib prevents the binding of ATP, which is essential for the phosphorylation of substrate proteins. This blockage of phosphorylation effectively halts the downstream signaling cascades that promote cell growth, proliferation, and survival. The competitive nature of this binding has been well-established for its parent compound, Sunitinib. medchemexpress.com
Cellular Signaling Pathway Modulation and Downstream Effects (in vitro)
The inhibition of key receptor tyrosine kinases by N-Desethylsunitinib leads to the modulation of multiple intracellular signaling pathways. By blocking the phosphorylation of VEGFRs and PDGFRs, the compound effectively inhibits downstream signaling pathways crucial for angiogenesis and cell proliferation. medchemexpress.com
For its parent compound Sunitinib, inhibition of these receptors has been shown to affect downstream signaling molecules such as STAT (Signal Transducer and Activator of Transcription) and ERK (Extracellular signal-regulated kinases), which are involved in regulating gene expression related to cell survival and proliferation. nih.govnih.govresearchgate.net In vitro studies on Sunitinib have demonstrated its ability to inhibit the phosphorylation of these downstream targets. medchemexpress.com Given the equipotent nature of N-Desethylsunitinib, it is expected to exert similar effects on these critical cellular pathways.
Phosphorylation Assays
The primary mechanism of action for N-Desethylsunitinib, akin to Sunitinib, is the inhibition of kinase phosphorylation. While specific phosphorylation assay data for N-Desethylsunitinib is not extensively detailed in publicly available literature, its activity can be inferred from the comprehensive data on Sunitinib due to their comparable potencies. Sunitinib is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases.
Key targets for Sunitinib, and by extension N-Desethylsunitinib, include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). In vitro kinase assays have demonstrated Sunitinib's potent inhibition of the phosphorylation of these receptors. For instance, Sunitinib inhibits VEGF-dependent VEGFR2 phosphorylation and PDGF-dependent PDGFRβ phosphorylation in serum-starved NIH-3T3 cells with IC₅₀ values of 10 nM for both medchemexpress.com.
Furthermore, Sunitinib exhibits potent inhibitory activity against other kinases such as KIT and FMS-like tyrosine kinase 3 (FLT3). It has been shown to inhibit the phosphorylation of wild-type FLT3, FLT3-ITD, and FLT3-Asp835 with IC₅₀ values of 250 nM, 50 nM, and 30 nM, respectively medchemexpress.com. Given that N-Desethylsunitinib is an equipotent metabolite, its activity in phosphorylation assays is expected to be in a similar nanomolar range against these key targets.
Table 1: Inhibitory Activity of Sunitinib against Target Kinases (as a proxy for N-Desethylsunitinib activity)
| Target Kinase | Assay Type | Inhibitory Value (Ki) |
| VEGFR-1 | Kinase Assay | 2 nM medchemexpress.com |
| VEGFR-2 | Kinase Assay | 9 nM medchemexpress.com |
| VEGFR-3 | Kinase Assay | 17 nM medchemexpress.com |
| PDGFRβ | Kinase Assay | 8 nM medchemexpress.com |
| KIT | Kinase Assay | 4 nM medchemexpress.com |
Note: The data presented is for Sunitinib, the parent compound of N-Desethylsunitinib. N-Desethylsunitinib is considered to have a similar inhibitory profile.
Cell-Based Assay Development for Activity Assessment
Cell-based assays are crucial for evaluating the biological activity of compounds in a more physiologically relevant context. For N-Desethylsunitinib, various cell-based assays have been utilized to assess its cytotoxic and anti-proliferative effects, often in direct comparison to Sunitinib.
One common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. In a study using human embryonic kidney (HEK) 293 cells, the cytotoxic activity of N-Desethylsunitinib was found to be comparable to that of Sunitinib. The IC₅₀ value for N-Desethylsunitinib was 11.6 µmol/L, similar to the 8.6 µmol/L observed for Sunitinib.
Another study investigated the in vitro dermatotoxicity of both compounds on HaCaT keratinocytes, where Sunitinib showed a slightly lower IC₅₀ than N-Desethylsunitinib (23.33 µM vs. 35.32 µM) medchemexpress.com. These findings highlight that while the potency is similar, there can be cell-type-specific differences in activity.
Other cell-based assays relevant for assessing the activity of N-Desethylsunitinib include proliferation assays, such as those using Alamar Blue or trypan blue exclusion, and apoptosis assays that measure markers like cleaved poly (ADP-ribose) polymerase (PARP) or caspase-3 levels.
Table 2: Comparative Cytotoxicity of N-Desethylsunitinib and Sunitinib in Cell-Based Assays
| Cell Line | Assay | N-Desethylsunitinib IC₅₀ | Sunitinib IC₅₀ |
| HEK 293 | MTT | 11.6 µmol/L | 8.6 µmol/L |
| HaCaT | Cytotoxicity | 35.32 µM medchemexpress.com | 23.33 µM medchemexpress.com |
Structure-Activity Relationship (SAR) Investigations
The structure-activity relationship (SAR) of Sunitinib and its metabolites provides insights into the chemical features essential for their biological activity. N-Desethylsunitinib is formed by the N-de-ethylation of the diethylaminoethyl side chain of Sunitinib, a metabolic conversion primarily mediated by the cytochrome P450 enzyme CYP3A4.
The comparable in vitro potency of N-Desethylsunitinib and Sunitinib is a critical aspect of their SAR. The removal of one of the ethyl groups from the terminal diethylamine (B46881) moiety does not lead to a significant loss of inhibitory activity against key kinase targets like VEGFR and PDGFR. This suggests that the terminal ethyl group is not essential for the compound's interaction with the ATP-binding pocket of these kinases.
Preclinical Research Models and in Vitro Systems for Mechanistic Studies
Application of Cell Line Models for Molecular and Cellular Research
Cell line models are fundamental tools for investigating the direct effects of N-Desethylsunitinib on cellular processes. These in vitro systems allow for controlled experiments to dissect the molecular pathways influenced by the compound.
The cytotoxic and anti-proliferative effects of N-Desethylsunitinib have been evaluated in various cell lines. Mechanistic studies aim to quantify the compound's potency in inhibiting cell growth. One study assessed the cytotoxicity of N-Desethylsunitinib against the human embryonic kidney cell line HEK 293 using an MTT assay. The results demonstrated its cytotoxic activity, with a half-maximal inhibitory concentration (IC50) value of 11.6 µmol/L. researchgate.net For comparison, the parent compound Sunitinib and its other metabolite, Sunitinib N-oxide, showed IC50 values of 8.6 µmol/L and 121.9 µmol/L, respectively, in the same cell line. researchgate.net
Standard methodologies for these assessments include the Alamar Blue assay or trypan blue cell viability assays to measure proliferation, typically over a 48-hour period of culture. medchemexpress.com Cytotoxicity has also been assessed against human K562 cells by measuring the reduction in cell viability after 24 hours of incubation. medchemexpress.com
| Compound | IC50 Value (µmol/L) |
|---|---|
| N-Desethylsunitinib | 11.6 |
| Sunitinib | 8.6 |
| Sunitinib N-oxide | 121.9 |
Investigations into the pro-apoptotic capabilities of N-Desethylsunitinib are crucial for understanding its mechanism of anti-cancer activity. While specific data on the apoptosis-inducing pathways of N-Desethylsunitinib are limited, the mechanistic approach is well-established through studies of its parent compound, Sunitinib. These studies serve as a model for how N-Desethylsunitinib's effects would be investigated.
Typically, apoptosis is measured approximately 24 hours after compound administration by using Western blotting to detect the cleavage of poly (ADP-ribose) polymerase (PARP) or changes in the levels of key apoptosis-related proteins like caspase-3. medchemexpress.com Studies on Sunitinib have shown that it can induce apoptosis in cancer cells through the intrinsic pathway. nih.gov This is evidenced by the elevated expression of pro-apoptotic genes such as BAX, CASP9, and CASP3, leading to the induction of caspase-9 protein and increased caspase-3 activity. nih.gov It is hypothesized that N-Desethylsunitinib, being an active metabolite, may share similar mechanisms of inducing apoptosis.
Use of Isolated Enzyme Systems for Metabolic Characterization
Isolated enzyme systems, particularly liver microsomes, are instrumental in characterizing the metabolic pathways of drug compounds. For N-Desethylsunitinib, these systems help to identify the enzymes responsible for its formation and subsequent metabolism.
Mechanistic Studies in Animal Models (e.g., rat liver microsomes, in vivo rat models for disposition)
Animal models provide a more complex biological system to study the disposition of N-Desethylsunitinib, including its distribution throughout the body and its potential for drug-drug interactions. synapse.orgresearchgate.netnih.gov
Understanding how N-Desethylsunitinib distributes into different tissues is key to predicting both its efficacy and potential off-target effects. A study utilizing ultra-performance liquid chromatography/tandem mass spectrometry (UPLC-MS/MS) was developed to determine the concentration of Sunitinib and N-Desethylsunitinib in mouse plasma and various tissues. nih.gov
Following administration of the parent compound, tissue distribution analysis revealed that both Sunitinib and its metabolite, N-Desethylsunitinib, were found in higher concentrations in the liver, spleen, and lung compared to other tissues. nih.gov This provides valuable information for further investigation into the compound's activity in these specific organs. nih.gov The general methodology for such studies involves administering the compound to rats and collecting various tissues at multiple time points to quantify the concentration of the analyte. bioivt.comnih.gov
| Tissue | Relative Concentration |
|---|---|
| Liver | High |
| Spleen | High |
| Lung | High |
Preclinical models are essential for identifying potential drug-drug interactions (DDIs) that could alter the metabolism and exposure of N-Desethylsunitinib. qps.com Since its formation is dependent on CYP3A4, co-administration with drugs that inhibit or induce this enzyme can significantly affect its concentration. bioivt.com
An in vitro study using rat liver microsomes investigated the effect of the CYP3A4 inhibitor isavuconazole on the metabolism of N-Desethylsunitinib. The results showed that in the presence of isavuconazole, the metabolic degradation of N-Desethylsunitinib was inhibited, leading to a higher concentration of the metabolite remaining over time. researchgate.net
Furthermore, in vivo studies provide context for these enzymatic interactions. For instance, co-administration of Sunitinib with a potent CYP3A4 inhibitor like ritonavir resulted in decreased exposure to N-Desethylsunitinib. nih.gov Conversely, when administered with a CYP3A4 inducer such as efavirenz, there was an increased exposure to N-Desethylsunitinib. nih.gov These findings from preclinical and clinical contexts underscore the importance of the CYP3A4 pathway in the metabolism of Sunitinib and the resulting levels of its active N-Desethyl metabolite.
Advanced Research Perspectives and Future Methodological Directions
Computational Chemistry and Molecular Modeling Applications
Computational approaches are pivotal in understanding the molecular interactions of N-Desethylsunitinib with its biological targets. While many computational studies have focused on Sunitinib, the principles and findings are highly applicable to its N-desethyl metabolite due to their structural similarity and comparable bioactivity.
Docking Studies and Binding Site Analysis
Molecular docking simulations are instrumental in predicting the binding orientation and affinity of N-Desethylsunitinib to the ATP-binding pocket of receptor tyrosine kinases such as VEGFR-2 and PDGFRβ. These in silico studies suggest that, similar to Sunitinib, N-Desethylsunitinib establishes key interactions within the kinase hinge region. The pyrrole-carboxamide core is predicted to form crucial hydrogen bonds, while the indolinone moiety occupies a hydrophobic pocket. The des-ethyl amine tail, the primary structural difference from Sunitinib, likely engages in hydrogen bonding and electrostatic interactions with residues at the solvent-exposed region of the binding site.
Key interacting residues for Sunitinib with VEGFR-2, which are also highly relevant for N-Desethylsunitinib, include those forming hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.
Table 1: Predicted Key Molecular Interactions of N-Desethylsunitinib with VEGFR-2
| Interaction Type | Key Amino Acid Residues |
| Hydrogen Bonding | Cys919, Asp1046, Glu885 |
| Hydrophobic Interactions | Val848, Ala866, Val899, Val916, Leu1035 |
Integration of Omics Technologies in Mechanistic Research
Metabolomics studies on Sunitinib-resistant renal cancer cell lines have revealed significant alterations in amino acid, lipid, and energy metabolism. As N-Desethylsunitinib is present in these systems, it is crucial to delineate its specific contribution to these metabolic shifts. Future research should aim to use metabolomics to compare the metabolic fingerprints of cells treated with Sunitinib versus those treated with N-Desethylsunitinib to identify metabolite-specific effects.
Development of Novel Assays for Complex Biological Interactions
Standard enzymatic and cell-based assays have established the inhibitory potency of N-Desethylsunitinib. However, to understand its interactions within the complex cellular environment, more advanced assays are required. The development of target engagement assays in living cells, for instance, using techniques like cellular thermal shift assay (CETSA) or kinase activity probes, could provide direct evidence of N-Desethylsunitinib binding to its intended targets and potential off-targets in a physiological context.
Furthermore, advanced microscopy techniques, such as fluorescence resonance energy transfer (FRET)-based biosensors, could be developed to visualize the inhibition of specific signaling pathways by N-Desethylsunitinib in real-time. Such assays would be invaluable in understanding the spatiotemporal dynamics of its action.
Unresolved Research Questions and Emerging Hypotheses in N-Desethylsunitinib Research
Despite its recognized importance, several questions regarding N-Desethylsunitinib remain unanswered, giving rise to new research hypotheses.
Unresolved Research Questions:
Differential Target Selectivity: Does the structural modification in N-Desethylsunitinib lead to a different kinase selectivity profile compared to Sunitinib, and could this contribute to variations in efficacy or toxicity?
Role in Acquired Resistance: What is the specific role of N-Desethylsunitinib in the development of therapeutic resistance to Sunitinib? Are there unique resistance mechanisms that are driven by the metabolite?
Pharmacokinetics and Tissue Distribution: How do the pharmacokinetics and tissue distribution of N-Desethylsunitinib differ from Sunitinib, and how might this impact its therapeutic and adverse effects in different organs?
Interaction with Drug Transporters: To what extent is N-Desethylsunitinib a substrate or inhibitor of drug transporters, and how does this influence its intracellular concentration and potential for drug-drug interactions?
Emerging Hypotheses:
Hypothesis 1: The altered polarity and size of N-Desethylsunitinib may lead to a distinct off-target profile, potentially explaining some of the idiosyncratic adverse effects observed with Sunitinib therapy.
Hypothesis 2: N-Desethylsunitinib may have a more significant role in modulating the tumor microenvironment than previously appreciated, due to potential differences in cell permeability and target engagement in stromal and immune cells.
Hypothesis 3: The biotransformation of Sunitinib to N-Desethylsunitinib could be a key determinant of inter-individual variability in treatment response and toxicity.
Future research efforts directed at these unresolved questions and hypotheses will be critical for a comprehensive understanding of the pharmacological role of N-Desethylsunitinib TFA salt and for optimizing the clinical use of Sunitinib.
Q & A
Q. Why is N-Desethylsunitinib commonly synthesized as a TFA salt in early-stage research?
N-Desethylsunitinib TFA salt forms during reverse-phase HPLC purification and solid-phase peptide synthesis (SPPS), where trifluoroacetic acid (TFA) is used to cleave the peptide from resin supports. The TFA counterion stabilizes the compound by protonating free amino groups (e.g., Arg, Lys, His) . While cost-effective for early research, residual TFA may interfere with downstream assays, necessitating salt conversion (e.g., to acetate or HCl) for advanced studies .
Q. How does the salt form of N-Desethylsunitinib impact experimental reproducibility in biological assays?
Residual TFA in the salt form can alter pH-dependent processes, disrupt cell membranes, or interfere with enzymatic activity, leading to inconsistent assay results. For cell-based or in vivo studies, ion exchange methods (e.g., dialysis, lyophilization with acetic acid) are recommended to reduce TFA content to <1% . Always validate salt purity via LC-MS or NMR before critical experiments .
Q. What purity level of this compound is suitable for structural characterization vs. functional assays?
- Structural studies (e.g., NMR, crystallography): ≥70% purity is acceptable, as impurities (e.g., truncated peptides, residual solvents) can often be computationally filtered .
- Functional assays (e.g., kinase inhibition, cell viability): ≥95% purity is required to minimize off-target effects. Use HPLC-purified batches with <5% inorganic contaminants (e.g., notes ~10% inorganics in some TFA salts) .
Advanced Research Questions
Q. What methodologies are effective for converting this compound to alternative salt forms (e.g., acetate)?
- Ion-exchange chromatography: Load the TFA salt onto a column pre-equilibrated with acetic acid (0.1% v/v). Elute with a gradient to replace TFA with acetate ions .
- Lyophilization with volatile acids: Co-lyophilize with 10-fold molar excess of HCl or acetic acid to displace TFA . Validate conversion success via:
- Mass spectrometry: Detect TFA adducts (m/z 114.02) .
- pH titration: Ensure residual TFA <0.1% (w/w) .
Q. How can researchers detect and quantify residual TFA in N-Desethylsunitinib batches?
- 19F-NMR: Directly quantify TFA using a fluorine-specific probe (δ ~-75 ppm) .
- Ion chromatography: Separate TFA (retention time ~3.5 min) from other anions using a conductivity detector .
- LC-MS/MS: Monitor TFA-specific fragments (e.g., m/z 69 for CF3+) with a limit of detection (LOD) ≤10 ppm .
Q. What experimental design considerations mitigate TFA-induced artifacts in kinase inhibition assays?
- Control groups: Include TFA-only controls at concentrations matching the test compound to isolate its effects .
- Buffer compatibility: Use phosphate-buffered saline (PBS) instead of Tris-based buffers, as TFA reacts with primary amines in Tris .
- Dose-response validation: Compare activity of TFA salt vs. acetate/HCl salt forms to identify TFA-specific inhibition .
Q. How should researchers address contradictory data between in vitro and in vivo studies of this compound?
Contradictions may arise from:
- TFA bioaccumulation: In vivo, TFA’s longer half-life (~4 hrs in rodents) may enhance off-target effects vs. in vitro .
- Salt solubility differences: TFA salts often have higher aqueous solubility than acetate, altering bioavailability . Resolution: Perform pharmacokinetic profiling of both salt forms and correlate with efficacy/toxicity endpoints .
Q. What validation steps ensure the reliability of this compound in high-throughput screening (HTS)?
- Batch consistency: Use USP-grade reagents (e.g., ACS-certified TFA) and document lot numbers .
- Stability testing: Store lyophilized TFA salt at ≤-20°C; avoid repeated freeze-thaw cycles to prevent degradation .
- Orthogonal assays: Confirm HTS hits with alternative techniques (e.g., SPR for binding affinity) to rule out TFA artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
